1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H16ClN9O2 and its molecular weight is 497.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to the one are often synthesized to explore their structural properties and potential applications. For example, the synthesis of imidazotetrazines and triazole derivatives reveals insights into their chemical behavior and potential for further modification (Stevens et al., 1984). Such research underscores the importance of understanding the molecular architecture for applications in drug design and material science.
Antimicrobial Activities
Research into triazole derivatives, including their synthesis and evaluation of antimicrobial activities, highlights the therapeutic potential of these compounds. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their efficacy against various microorganisms, showcasing moderate to good antimicrobial properties (Bektaş et al., 2007). This line of research suggests potential applications of structurally similar compounds in developing new antimicrobial agents.
Material Science Applications
The structural characteristics of benzoxazole and triazole compounds also find relevance in material science. For example, the synthesis and characterization of polymers incorporating benzoxazole units for their thermotropic properties demonstrate the utility of these molecules in creating materials with specific thermal and optical properties (Kricheldorf & Thomsen, 1992). Such research indicates the potential for using compounds with similar structural motifs in advanced material applications.
Molecular Docking Studies
Compounds with triazole and tetrazole moieties have been subjects of molecular docking studies to understand their interaction with biological targets. For instance, Al-Hourani et al. (2015) conducted docking studies on tetrazole derivatives to evaluate their binding efficacy as COX-2 inhibitors, which could inform the development of new anti-inflammatory drugs (Al-Hourani et al., 2015). This approach could be applicable to the compound , exploring its potential interactions with biological targets for therapeutic applications.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN9O2/c1-14-22(24(35)27-17-6-8-18(9-7-17)33-13-26-30-32-33)28-31-34(14)19-10-11-21-20(12-19)23(36-29-21)15-2-4-16(25)5-3-15/h2-13H,1H3,(H,27,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYJUJODUBVUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)N6C=NN=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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